2-(3-Phenylisoxazol-5-yl)ethanol

Physicochemical profiling Lipophilicity Formulation development

2-(3-Phenylisoxazol-5-yl)ethanol (CAS 14776-02-4), also referred to as 5-(2-hydroxyethyl)-3-phenylisoxazole or 3-phenylisoxazole-5-ethanol, is a C-5 hydroxyethyl-substituted 3-phenylisoxazole with molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol. It belongs to the phenylisoxazole class of heterocyclic compounds, a scaffold recognized for its diverse pharmacological activities including anti-inflammatory, antitumor, antiviral, and antibacterial properties.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 14776-02-4
Cat. No. B084223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Phenylisoxazol-5-yl)ethanol
CAS14776-02-4
Synonyms5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)CCO
InChIInChI=1S/C11H11NO2/c13-7-6-10-8-11(12-14-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2
InChIKeySGJLIDCOJLSEJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Phenylisoxazol-5-yl)ethanol (CAS 14776-02-4): Core Physicochemical Identity and Scaffold Context for Research Procurement


2-(3-Phenylisoxazol-5-yl)ethanol (CAS 14776-02-4), also referred to as 5-(2-hydroxyethyl)-3-phenylisoxazole or 3-phenylisoxazole-5-ethanol, is a C-5 hydroxyethyl-substituted 3-phenylisoxazole with molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . It belongs to the phenylisoxazole class of heterocyclic compounds, a scaffold recognized for its diverse pharmacological activities including anti-inflammatory, antitumor, antiviral, and antibacterial properties [1]. The compound is supplied as a liquid at room temperature by major vendors and is catalogued under Sigma-Aldrich's AldrichCPR collection (catalog number JRD0129), where it is offered to early discovery researchers as part of a unique chemical collection without vendor-collected analytical data .

1
Liquid format supports automated dispensing — room-temperature liquid state enables high-throughput screening workflows without pre-solubilization steps.
2
Sourcing path determines quality verification needs — AldrichCPR supply lacks vendor analytical data; alternative certified suppliers may support batch reproducibility requirements.
3
Scaffold validated across multiple target classes — phenylisoxazole core reported in HDAC1, DGAT1, anti-HBV, and IspD research contexts, supporting diverse pathway-study fit.

Why (3-Phenylisoxazol-5-yl)methanol Cannot Substitute for 2-(3-Phenylisoxazol-5-yl)ethanol in Synthetic and Biological Workflows


The 3-phenylisoxazole scaffold exhibits pronounced sensitivity to the nature and length of the C-5 substituent, a feature documented across multiple therapeutic target classes. In HDAC1 inhibitor design, the linker length at the position corresponding to the isoxazole C-5 substituent showed a strict rank-order dependence: butyl > propyl > ethyl > methyl, demonstrating that a single methylene unit difference produces a measurable impact on target engagement [1]. In DGAT1 inhibitor development, the 3-phenylisoxazole scaffold itself was specifically selected over the 5-phenyloxazole and 3-phenyl-1,2,4-oxadiazole alternatives for its superior cLogP-solubility profile, further demonstrating that scaffold-level substitutions are non-interchangeable [2]. The ethanol side chain in the target compound presents a primary hydroxyl group suitable for further derivatization (e.g., oxidation to the aldehyde, tosylation, or coupling), whereas the methanol analog offers a shorter reach and different conformational flexibility—factors that can alter both synthetic utility and biological activity in downstream applications .

Target
2-(3-Phenylisoxazol-5-yl)ethanol
Liquid at room temperature; two-carbon ethanol linker; LogP ~2.39. Primary hydroxyl group available for esterification, oxidation, or coupling.
Analog
(3-Phenylisoxazol-5-yl)methanol
Crystalline solid (mp 45–47°C); one-carbon methanol linker; LogP ~1.83. Linker-length reduction may shift target engagement in HDAC1 and DGAT1 contexts.
Mismatch Risk
Linker-length SAR across phenylisoxazole programs shows a strict rank-order dependence (butyl > propyl > ethyl > methyl). A single methylene unit difference can produce a measurable impact on target engagement. Scaffold-level substitutions (e.g., 5-phenyloxazole) may alter cLogP-solubility profiles and are not interchangeable without validation.

Quantitative Evidence Differentiating 2-(3-Phenylisoxazol-5-yl)ethanol from Closest Analogs: Physicochemical, Scaffold, and Sourcing Dimensions


Physical State and LogP Differentiation vs. (3-Phenylisoxazol-5-yl)methanol (CAS 90924-12-2)

The ethanol homolog is a liquid at room temperature, whereas the methanol analog is a crystalline solid (mp 45-47°C) [REFS-1, REFS-2]. Computed LogP values reveal a meaningful lipophilicity difference: 2.39 for the ethanol derivative vs. 1.83 for the methanol analog (ΔLogP ≈ +0.56) [REFS-1, REFS-3]. The higher boiling point of the ethanol derivative (370.9°C vs. 362.8°C) and lower density (1.169 vs. 1.211 g/cm³) are consistent with the added methylene unit [REFS-1, REFS-3].

Physical State & LogP
Head-to-head
ΔLogP +0.56; liquid vs. solid at RT
Supports handling and membrane permeability screening context.
Computed values; experimental LogP may require verification.
Physicochemical profiling Lipophilicity Formulation development Handling

3-Phenylisoxazole Scaffold Outperforms 5-Phenyloxazole and 3-Phenyl-1,2,4-Oxadiazole at hDGAT1 Enzyme

In a systematic scaffold comparison study, compounds containing the 3-phenylisoxazole biaryl unit demonstrated potent hDGAT1 inhibition in an in vitro enzymatic assay and were specifically selected over the 5-phenyloxazole and 3-phenyl-1,2,4-oxadiazole scaffolds due to improved cLogP and resulting enhanced solubility [1]. The lead compound from the 3-phenylisoxazole series, compound 40a, achieved an IC50 of 64 nM against hDGAT1, with 90% plasma triglyceride reduction in an in vivo fat tolerance test in mice and a solubility of 0.43 mg/mL at pH 7.4 [1]. The study authors concluded that 'a preliminary comparison between 3-phenylisoxazole, 5-phenyloxazole, and 3-phenyl 1,2,4-oxadiazole scaffolds highlighted a preference for the 3-phenylisoxazole scaffold at the hDGAT1 enzyme' [2].

DGAT1 Scaffold Preference
Head-to-head
3-phenylisoxazole preferred; IC50 64 nM
Reported scaffold-level preference for hDGAT1 over oxazole and oxadiazole alternatives.
Representative compound 40a data; scaffold advantage is context-dependent.
DGAT1 inhibition Metabolic disease Anti-obesity Scaffold selection

Linker Length SAR in Phenylisoxazole-Based HDAC1 Inhibition: Quantitative Evidence for Methylene Unit Sensitivity

In a series of 3-phenylisoxazole HDAC1 inhibitors, systematic variation of the linker length at the R2 position (structurally analogous to the C-5 side chain in 2-(3-phenylisoxazol-5-yl)ethanol) revealed a strict rank order of activity: butyl > propyl > ethyl > methyl [1]. The most potent compound from the series, compound 17, exhibited an HDAC1 inhibition rate of 86.78% at 1000 nM and anti-proliferative activity against prostate cancer PC3 cells with an IC50 of 5.82 μM, with no significant toxicity against normal prostate WPMY-1 cells [1]. This SAR demonstrates that the two-carbon ethanol linker in the target compound occupies a distinct position within the activity hierarchy compared to the one-carbon methanol linker of the closest analog.

HDAC1 Linker SAR
Class-level
Rank order: butyl > propyl > ethyl > methyl
Class-level evidence that linker length modulates HDAC1 engagement.
Extrapolated from phenylisoxazole HDAC inhibitor series; target-compound linker occupies intermediate rank.
HDAC inhibition Epigenetics Prostate cancer Structure-activity relationship

Anti-HBV Activity of (3-Phenylisoxazol-5-yl)methyl Derivatives vs. Lamivudine: Superior Potency Supports Scaffold Selection for Antiviral Programs

A series of (3-phenylisoxazol-5-yl)methyl 4-amino-4-oxobutanoate derivatives—compounds that incorporate the same 3-phenylisoxazole core and C-5 side chain connectivity as the target compound—were evaluated against HBV in HepG2 2.15 cells [1]. The most potent compounds significantly outperformed the clinical reference drug lamivudine (3TC). Compound 33 inhibited HBsAg secretion with an IC50 of 4.87 μM (SI = 11.71) vs. 3TC at 240.29 μM—representing an approximately 49-fold improvement in potency [REFS-1, REFS-2]. For HBeAg inhibition, compound 23 achieved an IC50 of 12.03 μM vs. 3TC at 269.18 μM [1]. Additionally, in a related series, (3-phenylisoxazol-5-yl)methanimine derivatives showed even greater potency against HBeAg, with compound (E)-3-(4-fluorophenyl)-5-((2-phenylhydrazineylidene)methyl)isoxazole achieving an IC50 of 0.65 μM (3TC: 189.90 μM) [3].

Anti-HBV Potency
Class-level
HBsAg IC50 4.87 μM; ~49× vs. lamivudine
Supports antiviral screening context for non-nucleoside HBV inhibitor development.
Data from C5-methyl ester derivatives; ethanol analog may require independent validation.
Hepatitis B virus Antiviral Non-nucleoside inhibitor Drug discovery

Commercial Sourcing Differentiation: AldrichCPR 'As-Is' vs. Certified Purity Suppliers

Sigma-Aldrich supplies this compound through its AldrichCPR (Chemical Portfolio for Research) program under catalog number JRD0129, explicitly stating that 'Sigma-Aldrich does not collect analytical data for this product' and that the 'Buyer assumes responsibility to confirm product identity and/or purity' with all sales final . In contrast, alternative suppliers such as MolCore offer the compound with NLT 98% purity specification under ISO-certified quality systems, and AKSci lists a minimum purity specification of 95% [REFS-2, REFS-3]. This creates a procurement decision point: the AldrichCPR route offers convenience through a major vendor but without guaranteed purity, while specialty suppliers provide certified purity levels suitable for applications requiring batch-to-batch reproducibility.

Sourcing & Purity
Data to verify
AldrichCPR: no analytical data; MolCore: NLT 98%
Procurement path determines whether independent purity verification is needed.
Supplier-sourced claims; buyer confirmation recommended.
Procurement Quality assurance Vendor comparison Analytical certification

Phenylisoxazole as an Allosteric IspD Inhibitor Class: IC50 = 9.2 μM Establishing a Third Mechanistic Class

Phenylisoxazoles were identified as a new, third class of allosteric inhibitors of the enzyme IspD (the third enzyme of the non-mevalonate pathway of isoprenoid biosynthesis, an attractive herbicide and anti-infective drug target) [1]. The first reported member of this class, phenylisoxazole 4, demonstrated an IC50 of 9.2 μM against Arabidopsis thaliana IspD and its binding mode was elucidated by co-crystal structure analysis, revealing that allosteric inhibition is effected by large conformational changes of a loop region proximal to the active site [REFS-1, REFS-2]. This mechanism is distinct from the two previously known allosteric inhibitor classes (azolopyrimidines and pseudilins) [1].

IspD Allosteric Inhibition
Class-level
IC50 9.2 μM; novel allosteric chemotype
Reported third class of IspD allosteric inhibitors; supports agrochemical and anti-infective discovery context.
Phenylisoxazole 4 benchmark; target compound may require derivatization for this pocket.
Herbicide discovery Allosteric inhibition Non-mevalonate pathway IspD enzyme

Evidence-Backed Procurement and Research Application Scenarios for 2-(3-Phenylisoxazol-5-yl)ethanol (CAS 14776-02-4)


Synthetic Intermediate for DGAT1 Inhibitor Lead Optimization in Metabolic Disease Programs

2-(3-Phenylisoxazol-5-yl)ethanol can serve as a key building block for constructing DGAT1 inhibitors based on the 3-phenylisoxazole scaffold, which was demonstrated to be superior to 5-phenyloxazole and 3-phenyl-1,2,4-oxadiazole alternatives for hDGAT1 potency, cLogP, and solubility [1]. The primary hydroxyl group of the ethanol side chain provides a convenient handle for further functionalization—including esterification, etherification, oxidation to the carboxylic acid, or conversion to a leaving group for nucleophilic displacement—enabling the installation of urea, amide, or other linker units that were shown to be critical for DGAT1 activity [1]. The lead compound 40a (IC50 = 64 nM, 90% in vivo TG reduction) establishes a benchmark for programs using this scaffold [1].

Building Block for Non-Nucleoside Anti-HBV Agents with Documented Superiority Over Lamivudine

Derivatives incorporating the (3-phenylisoxazol-5-yl)methyl ester motif demonstrated anti-HBV activity up to 49-fold more potent than lamivudine against HBsAg secretion in HepG2 2.15 cells [2]. 2-(3-Phenylisoxazol-5-yl)ethanol provides the two-carbon hydroxyethyl side chain that can be directly coupled (e.g., via esterification with 4-amino-4-oxobutanoic acid derivatives) to access the chemotype represented by compounds 33 (HBsAg IC50 = 4.87 μM) and 23 (HBeAg IC50 = 12.03 μM) [2]. This scenario is recommended for antiviral drug discovery groups seeking non-nucleoside HBV inhibitors with a validated scaffold distinct from nucleoside analogs.

Cap Group Precursor for Phenylisoxazole-Based HDAC Inhibitor Synthesis

In the HDAC inhibitor pharmacophore model, the cap group interacts with the enzyme surface at the entrance of the catalytic tunnel [3]. The 3-phenylisoxazole moiety has been validated as an effective cap group in HDAC1 inhibitors, with compound 17 achieving an HDAC1 inhibition rate of 86.78% at 1000 nM and selective anti-proliferative activity against PC3 prostate cancer cells (IC50 = 5.82 μM) without toxicity toward normal WPMY-1 cells [3]. The ethanol side chain of the target compound can be elaborated into linkers of varying length, with SAR data indicating that a four-carbon (butyl) linker is optimal for HDAC1 engagement. Researchers developing isoform-selective HDAC inhibitors can use this compound as a starting material for systematic linker optimization [3].

Agrochemical Lead Generation Targeting the IspD Allosteric Site for Herbicide Discovery

Phenylisoxazoles represent a mechanistically novel, third class of allosteric IspD inhibitors, binding to a site distinct from the active site and from the binding sites of azolopyrimidines and pseudilins [4]. The allosteric mechanism offers the advantage that inhibitors do not need to compete with high-concentration endogenous substrates [4]. 2-(3-Phenylisoxazol-5-yl)ethanol can be used as a starting scaffold for synthesizing focused libraries targeting the IspD allosteric pocket, with the benchmark phenylisoxazole 4 (IC50 = 9.2 μM) serving as an initial potency reference point for SAR campaigns [4]. This scenario is particularly relevant for agrochemical discovery groups pursuing herbicide targets in the non-mevalonate pathway, which is absent in mammals.

Application
Selection Property
Validation Focus
DGAT1 inhibitor lead optimization
3-Phenylisoxazole scaffold with primary hydroxyl handle for linker installation
Scaffold preference validation vs. oxazole and oxadiazole alternatives
Non-nucleoside anti-HBV agent synthesis
C5-hydroxyethyl side chain for ester coupling to 4-amino-4-oxobutanoate motifs
Antiviral assay-response context in HepG2 2.15 models
HDAC inhibitor cap-group elaboration
Linker-length SAR compatibility; two-carbon ethanol as starting point
HDAC1 isoform engagement and cell-model endpoint review
IspD allosteric inhibitor discovery
Phenylisoxazole core as third allosteric chemotype class
Allosteric binding confirmation and non-mevalonate pathway context
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